Benzaldehyde tosylhydrazone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

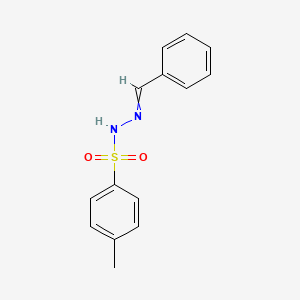

Benzaldehyde tosylhydrazone is an organic compound with the molecular formula C14H14N2O2S. It is a derivative of benzaldehyde, where the aldehyde group is converted into a tosylhydrazone group. This compound is commonly used in organic synthesis due to its versatility and reactivity. It is particularly known for its role in the Shapiro reaction and other transformations involving diazo compounds .

准备方法

Synthetic Routes and Reaction Conditions: Benzaldehyde tosylhydrazone can be synthesized by reacting benzaldehyde with p-toluenesulfonylhydrazide in the presence of a solvent such as methanol. The reaction is mildly exothermic and results in the formation of this compound as a crystalline solid . The general reaction is as follows: [ \text{C6H5CHO} + \text{TsNHNH2} \rightarrow \text{C6H5CH=NNHTs} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. The key considerations for industrial production include maintaining reaction conditions, solvent recovery, and product purification to ensure high yield and purity.

Types of Reactions:

Cyclopropanation and Epoxidation: Tosylhydrazone salts can react with metals to form metal carbenes, which are used in cyclopropanation and epoxidation reactions.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride, borane.

Bases: Sodium methoxide, n-butyllithium.

Catalysts: Transition metals such as rhodium for cyclopropanation.

Major Products:

Alkanes: From reduction reactions.

Alkenes: From elimination reactions in the Shapiro reaction.

Cyclopropanes and Epoxides: From metal-catalyzed reactions.

科学研究应用

Synthetic Chemistry

Benzaldehyde tosylhydrazone is widely used in synthetic chemistry as an intermediate for the synthesis of complex organic compounds. Its ability to undergo various reactions allows chemists to create diverse molecular structures efficiently. Notably, it has been employed in cycloaddition reactions, such as the [2 + 2 + 1] cycloaddition that facilitates the synthesis of isoxazolines from N-tosylhydrazones and other reactants under mild conditions .

Case Study: Cycloaddition Reactions

In a study published in 2021, researchers demonstrated the use of this compound in a cycloaddition reaction involving tert-butyl nitrite and ethyl acrylate. The reaction yielded isoxazolines with moderate to excellent yields, showcasing the compound's utility in synthesizing nitrogen-containing heterocycles .

Pharmaceutical Development

The compound plays a significant role in pharmaceutical development, particularly in drug discovery. This compound can form derivatives that exhibit potential therapeutic effects. Its derivatives have been investigated for their biological activities, including anti-cancer and anti-inflammatory properties.

Case Study: Drug Discovery

Research has shown that metalated tosylhydrazone salts derived from benzaldehyde can be utilized to synthesize various epoxides with high diastereoselectivity. These epoxides are crucial intermediates in the synthesis of several pharmaceutical agents .

Analytical Chemistry

This compound serves as a reagent in analytical chemistry for identifying and quantifying chemical species within complex mixtures. Its ability to form stable derivatives with various analytes enhances the detection capabilities in analytical methods.

Application Example

In a study focusing on the detection of nitrobenzene in benzaldehyde samples, a thin-layer chromatography (TLC) technique was developed utilizing this compound. This method allows for the detection of microgram quantities with high sensitivity .

Material Science

In material science, this compound is used to create novel materials such as polymers and coatings. Its incorporation into polymer matrices can enhance properties like durability and chemical resistance.

Application Example

Research indicates that incorporating this compound into polymer formulations can improve mechanical properties and thermal stability, making it suitable for various industrial applications .

Biochemical Research

This compound has applications in biochemical research, particularly in enzyme activity assays and studying enzyme-substrate interactions. It aids researchers in understanding biological processes at the molecular level.

Case Study: Enzyme Activity Studies

In biochemical assays, this compound has been used to study enzyme kinetics and mechanisms. Its ability to form stable complexes with enzymes allows for detailed analysis of enzyme behavior under different conditions .

Summary Table of Applications

作用机制

The mechanism of action of benzaldehyde tosylhydrazone involves the formation of a diazo intermediate, which can undergo various transformations. In the Shapiro reaction, the compound reacts with a strong base to form a carbanion, which then eliminates nitrogen to form a vinyllithium species. This intermediate can react with electrophiles to form alkenes . The diazo intermediate can also form metal carbenes, which participate in cyclopropanation and epoxidation reactions .

相似化合物的比较

- Acetone tosylhydrazone

- Cyclohexanone tosylhydrazone

- Camphor tosylhydrazone

Comparison: Benzaldehyde tosylhydrazone is unique due to its aromatic structure, which imparts different reactivity compared to aliphatic tosylhydrazones like acetone tosylhydrazone. The presence of the phenyl group in this compound allows for additional interactions and transformations, making it a versatile reagent in organic synthesis .

生物活性

Benzaldehyde tosylhydrazone is a compound derived from the reaction of benzaldehyde and tosylhydrazine. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antimalarial properties. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

1. Anticancer Activity

Recent studies have demonstrated that certain N-tosylhydrazone derivatives , including those derived from benzaldehyde, exhibit significant cytotoxic activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.

- Study Findings : In a study focused on the antiproliferative properties of 17 N-tosylhydrazone compounds against MDA-MB-231 (TNBC) cells, compound 3l was identified as having an IC50 value of 30.7 μg/mL . This compound not only inhibited cell proliferation but also induced apoptosis in treated cells at concentrations of 30 and 100 μg/mL . The percentage of apoptosis increased significantly compared to control groups, indicating a strong pro-apoptotic effect .

| Compound | IC50 (μg/mL) | Apoptosis Induction |

|---|---|---|

| 3l | 30.7 | Significant |

The results suggest that this compound derivatives may serve as potential therapeutic agents for TNBC treatment.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Various derivatives have shown effectiveness against a range of pathogens.

- Research Overview : A study highlighted that hydrazones, including benzaldehyde derivatives, exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

3. Antimalarial Activity

The antimalarial potential of this compound derivatives has been explored as well.

- Key Findings : In vitro studies indicated that certain hydrazones demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. These compounds acted by chelating free iron and inhibiting heme polymerization, which is crucial for the survival of the parasite . The lead compound from this study showed promising results in both in vitro and in vivo models.

| Compound | Activity Level | Mechanism |

|---|---|---|

| Lead Compound 5f | High | Iron chelation |

4. Mechanistic Insights

The biological activities of this compound are underpinned by various mechanisms:

- Cytotoxicity : The cytotoxic effects are primarily attributed to apoptosis induction through mitochondrial pathways.

- Antimicrobial Action : The disruption of bacterial cell walls and inhibition of metabolic pathways contribute to its antimicrobial effects.

- Antimalarial Mechanism : Chelation of iron and inhibition of heme polymerization play critical roles in its antimalarial efficacy.

5. Case Studies

Several case studies have illustrated the therapeutic potential of this compound derivatives:

- Case Study 1 : A series of N-tosylhydrazones were synthesized and tested for their anticancer properties against various cell lines. Compound 3l consistently showed superior antiproliferative effects across different assays.

- Case Study 2 : A hydrazone derivative was tested in a murine model infected with Plasmodium yoelii, demonstrating significant suppression of parasitic growth and improved survival rates in treated animals .

属性

CAS 编号 |

1666-17-7 |

|---|---|

分子式 |

C14H14N2O2S |

分子量 |

274.34 g/mol |

IUPAC 名称 |

N-[(Z)-benzylideneamino]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11- |

InChI 键 |

FZFLTDNAHASQQC-PTNGSMBKSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |

手性 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2 |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。